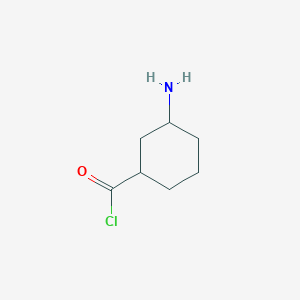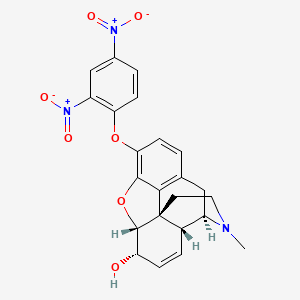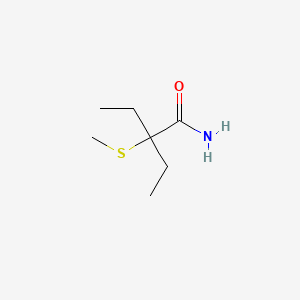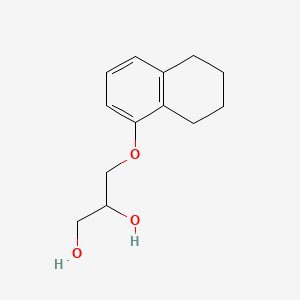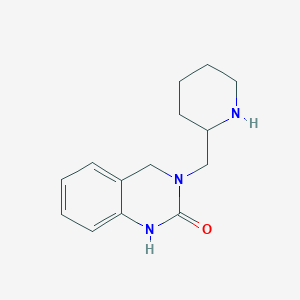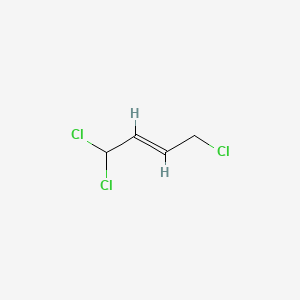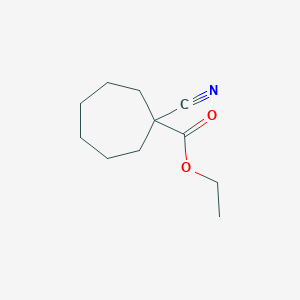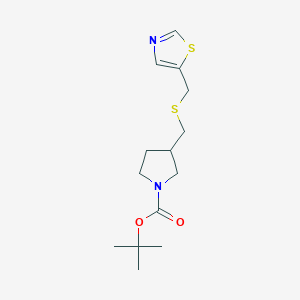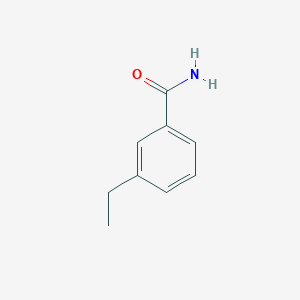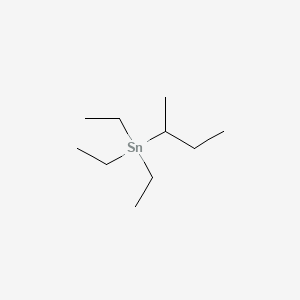
Sec-butyl(triethyl)stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triethyl (1-methylpropyl)stannane is an organotin compound with the molecular formula C10H24Sn It is a derivative of stannane, where the tin atom is bonded to three ethyl groups and one 1-methylpropyl group
准备方法
Synthetic Routes and Reaction Conditions
Triethyl (1-methylpropyl)stannane can be synthesized through several methods. One common approach involves the reaction of triethylstannyl chloride with 1-methylpropyl magnesium bromide in the presence of a suitable solvent such as diethyl ether. The reaction proceeds under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The product is then purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of triethyl (1-methylpropyl)stannane follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then subjected to rigorous purification processes to ensure high purity and quality .
化学反应分析
Types of Reactions
Triethyl (1-methylpropyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The ethyl or 1-methylpropyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield organotin oxides, while substitution reactions can produce a variety of organotin halides .
科学研究应用
Triethyl (1-methylpropyl)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and toxicity.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry.
Industry: It is used in the production of polymers and as a stabilizer in PVC.
作用机制
The mechanism of action of triethyl (1-methylpropyl)stannane involves its interaction with various molecular targets. In organic synthesis, it acts as a nucleophile, participating in substitution and addition reactions. In biological systems, it can interact with cellular components, potentially disrupting normal cellular functions. The exact pathways and molecular targets are still under investigation .
相似化合物的比较
Similar Compounds
Triethylstannane: Similar structure but lacks the 1-methylpropyl group.
Tributyltin hydride: Another organotin compound with different alkyl groups.
Trimethyltin chloride: Contains methyl groups instead of ethyl and 1-methylpropyl groups.
Uniqueness
Triethyl (1-methylpropyl)stannane is unique due to the presence of the 1-methylpropyl group, which imparts different chemical and physical properties compared to other organotin compounds. This uniqueness makes it valuable for specific applications in organic synthesis and industrial processes .
属性
CAS 编号 |
55044-43-4 |
|---|---|
分子式 |
C10H24Sn |
分子量 |
263.01 g/mol |
IUPAC 名称 |
butan-2-yl(triethyl)stannane |
InChI |
InChI=1S/C4H9.3C2H5.Sn/c1-3-4-2;3*1-2;/h3H,4H2,1-2H3;3*1H2,2H3; |
InChI 键 |
STGJVQNLVKLXDL-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)[Sn](CC)(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


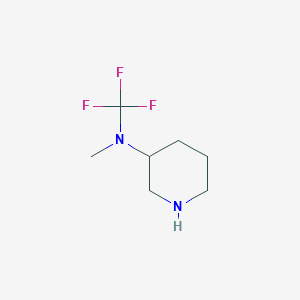


![3-Isopropyl-2H-benzo[b][1,4]oxazine](/img/structure/B13951700.png)
